molecular formula C8H6FN B6249600 4-ethynyl-2-fluoro-5-methylpyridine CAS No. 1824124-32-4

4-ethynyl-2-fluoro-5-methylpyridine

Cat. No. B6249600
CAS RN: 1824124-32-4
M. Wt: 135.1
InChI Key:
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Description

4-ethynyl-2-fluoro-5-methylpyridine (4-EFM) is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of chemistry and biology. It is a relatively small molecule, with a molecular weight of 118.1 g/mol, and is composed of a nitrogen atom linked to two carbon atoms and two hydrogen atoms in a pyridine ring. The presence of the fluorine atom in the molecule gives it a unique structure that makes it highly reactive and versatile. 4-EFM has been studied extensively in the past few years and has been found to have many potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-fluoro-5-methylpyridine is not yet fully understood, although it is known to be highly reactive and versatile. It is believed that its reactivity is due to the presence of the fluorine atom in its structure, which makes it highly reactive and allows it to interact with other molecules. In addition, the nitrogen atom in 4-ethynyl-2-fluoro-5-methylpyridine is thought to be involved in the formation of hydrogen bonds with other molecules, which could explain its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethynyl-2-fluoro-5-methylpyridine are still being studied. It has been found to have some potential applications in the fields of biochemistry and molecular biology, such as enzyme inhibition, enzyme-catalyzed reactions, and protein-protein interactions. In addition, it has been found to have some potential applications in the field of medicinal chemistry and drug design, such as the synthesis of antibiotics and anti-inflammatory agents. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethynyl-2-fluoro-5-methylpyridine in laboratory experiments include its low cost, high reactivity, and versatility. Its low cost makes it an attractive option for researchers on a budget, and its high reactivity makes it a useful tool for synthesizing various organic compounds. Its versatility also makes it a useful tool for studying various biochemical and physiological processes. However, there are some drawbacks to using 4-ethynyl-2-fluoro-5-methylpyridine in laboratory experiments. Its reactivity can make it difficult to control, and its small size makes it difficult to separate from other compounds.

Future Directions

The potential applications of 4-ethynyl-2-fluoro-5-methylpyridine are still being explored, and there are many possible future directions for research. One possible future direction is to further explore its potential applications in the field of medicinal chemistry and drug design. Another possible future direction is to investigate its potential applications in the field of biochemistry and molecular biology, such as its ability to interact with other molecules and its potential role in enzyme inhibition and enzyme-catalyzed reactions. In addition, further research could be done to investigate its potential role in protein-protein interactions and its potential applications in the field of synthetic chemistry.

Synthesis Methods

4-ethynyl-2-fluoro-5-methylpyridine can be synthesized in the laboratory using various methods. The most commonly used method is the nitration of 4-ethylpyridine with nitric acid and sulfuric acid in the presence of a catalyst. This reaction produces 4-ethyl-2-fluoronitropyridine, which is then hydrolyzed to obtain 4-ethynyl-2-fluoro-5-methylpyridine. Another method involves the reaction of 4-ethylpyridine with sodium hypofluorite in the presence of a catalyst to obtain 4-ethynyl-2-fluoro-5-methylpyridine. Both of these methods are relatively simple and yield high yields of 4-ethynyl-2-fluoro-5-methylpyridine.

Scientific Research Applications

4-ethynyl-2-fluoro-5-methylpyridine has been extensively studied for its potential applications in the fields of chemistry and biology. It has been used in the synthesis of various organic compounds, such as heterocyclic aromatic compounds and polyaromatic hydrocarbons. It has also been used in the synthesis of pharmaceuticals and drugs, such as antibiotics and anti-inflammatory agents. In addition, 4-ethynyl-2-fluoro-5-methylpyridine has been studied for its potential applications in the fields of biochemistry and molecular biology. It has been used in the study of enzyme inhibition, enzyme-catalyzed reactions, and protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-2-fluoro-5-methylpyridine involves the introduction of an ethynyl group and a fluorine atom onto a pyridine ring, followed by the methylation of the resulting compound.", "Starting Materials": [ "2-chloro-5-methylpyridine", "sodium ethynide", "copper(I) iodide", "copper(II) fluoride", "methyl iodide", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Treatment of 2-chloro-5-methylpyridine with sodium ethynide and copper(I) iodide in diethyl ether at room temperature to form 2-ethynyl-5-methylpyridine.", "Step 2: Reaction of 2-ethynyl-5-methylpyridine with copper(II) fluoride and hydrogen fluoride in acetonitrile at 0°C to introduce a fluorine atom at the 2-position of the pyridine ring, yielding 2-fluoro-4-ethynyl-5-methylpyridine.", "Step 3: Methylation of 2-fluoro-4-ethynyl-5-methylpyridine with methyl iodide and sodium hydroxide in water at 80°C to form the final product, 4-ethynyl-2-fluoro-5-methylpyridine." ] }

CAS RN

1824124-32-4

Product Name

4-ethynyl-2-fluoro-5-methylpyridine

Molecular Formula

C8H6FN

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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